N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride
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Overview
Description
N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C14H18F3N·HCl It is known for its unique structural features, which include a benzyl group, a trifluoromethyl group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Benzylation: The benzyl group is added to the cyclohexane ring through a benzylation reaction using benzyl chloride and a suitable base.
Formation of the amine: The amine group is introduced through a reductive amination reaction.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl or cyclohexane derivatives.
Scientific Research Applications
N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzyl group contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride
- N-Benzyl-1-(difluoromethyl)cyclohexan-1-amine hydrochloride
Uniqueness
N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are desirable for drug development.
Biological Activity
N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethyl group, confer distinct physicochemical properties that enhance its biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H14ClF3N. The trifluoromethyl group significantly influences its lipophilicity and biological interactions, making it a valuable candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Receptor Binding : The compound acts as a ligand, potentially modulating receptor activity. The trifluoromethyl group enhances membrane permeability, facilitating intracellular interactions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, contributing to its therapeutic effects.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of trifluoromethylbenzohydrazides have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM . This suggests potential applications in treating infections caused by resistant strains of bacteria.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been suggested that compounds with similar structures can modulate inflammatory pathways, possibly reducing the production of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimycobacterial Activity : In a high-throughput screening study against Mycobacterium tuberculosis, compounds structurally related to this compound exhibited varying degrees of inhibition, indicating potential for further development as antimycobacterial agents .
- P-glycoprotein Modulation : Some studies have suggested that similar compounds may interact with P-glycoprotein (P-gp), an important drug transporter involved in multidrug resistance . This interaction could enhance the bioavailability of co-administered drugs.
Properties
IUPAC Name |
N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N.ClH/c15-14(16,17)13(9-5-2-6-10-13)18-11-12-7-3-1-4-8-12;/h1,3-4,7-8,18H,2,5-6,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKLLMVJQVPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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